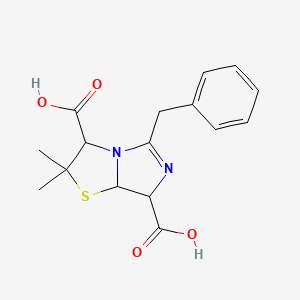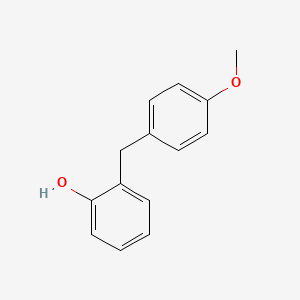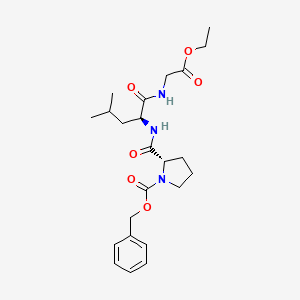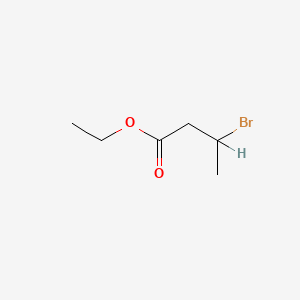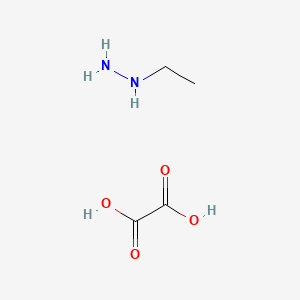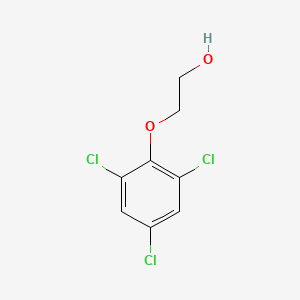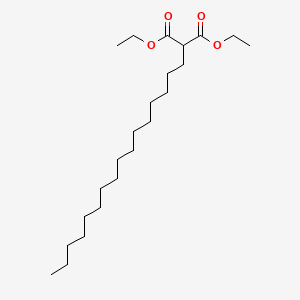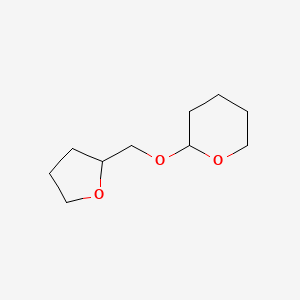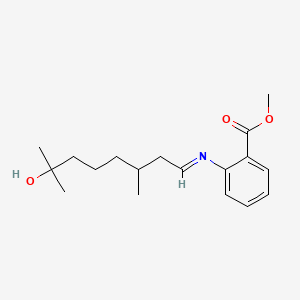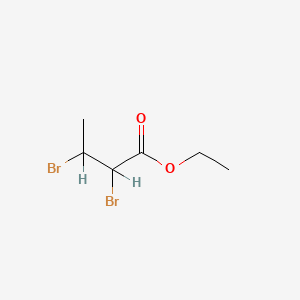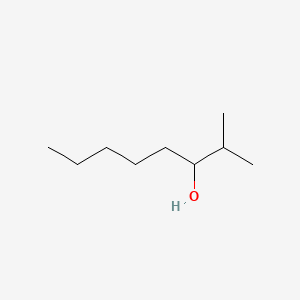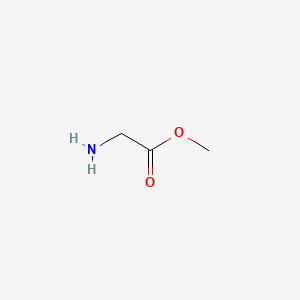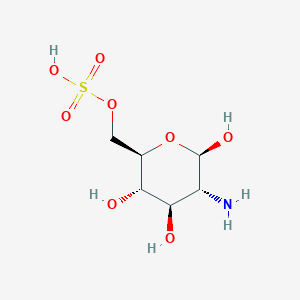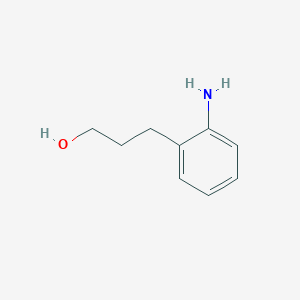
3-(2-氨基苯基)丙醇
描述
“3-(2-Aminophenyl)propan-1-ol” is an organic compound . It belongs to the class of organic compounds known as 3-alkylindoles . The compound has a molecular weight of 151.21 .
Synthesis Analysis
The synthesis of “3-(2-Aminophenyl)propan-1-ol” involves laboratory chemicals and is used in the manufacture of chemical compounds . The compound can undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base .
Molecular Structure Analysis
The molecular formula of “3-(2-Aminophenyl)propan-1-ol” is C9H13NO . The InChI code is 1S/C9H13NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7,10H2 .
Physical And Chemical Properties Analysis
“3-(2-Aminophenyl)propan-1-ol” is a powder at room temperature . It has a melting point of 63-65 degrees Celsius .
科学研究应用
生物标志物开发的光物理性质
已经探索了3-(2-氨基苯基)丙醇衍生物的光物理性质,特别是在发展荧光生物标志物方面。一项研究评估了这些化合物在各种生物模型中的毒性影响,表明它们在生物柴油质量监测中作为荧光标记物的安全使用潜力。这项研究展示了这些化合物在环境和工业中的相关性(Pelizaro et al., 2019)。
工业应用中的腐蚀抑制
像3-(2-氨基苯基)丙醇这样的三级胺已经被合成用于其作为腐蚀抑制剂的潜力。它们在保护碳钢免受腐蚀方面的应用,特别是在工业环境中,已经成为焦点。这包括通过各种电化学和重量法方法探索它们的抑制性能,表明在工业应用中具有重要潜力(Gao, Liang, & Wang, 2007)。
β-肾上腺素受体阻滞剂中的心脏选择性
与3-(2-氨基苯基)丙醇相关的化合物已经被合成并研究其作为β-肾上腺素受体阻滞剂的心脏选择性性质。这些研究涉及比较其对β-1和β-2肾上腺素受体的亲和力,表明在心血管疾病中具有潜在的治疗应用(Rzeszotarski et al., 1979)。
化学合成中的催化转化
已经研究了1-(2-氨基苯基)丙醇在催化过程中的转化,特别是在高温和氩气压力下使用各种催化剂。这项研究有助于理解合成途径,以生产类似2-甲基吲哚的化合物,这在化学制造中具有广泛的影响(Bernas et al., 2015)。
安全和危害
属性
IUPAC Name |
3-(2-aminophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAZQYFSQMFTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277617 | |
| Record name | 3-(2-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminophenyl)propan-1-ol | |
CAS RN |
57591-47-6 | |
| Record name | 3-(2-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

